Predicted Lipophilicity (logP) Profile to Guide Solubility-Dependent Assay Selection
The target compound exhibits a computed logP of 3.90, which is significantly higher than the N-cyclopentyl analog's logP of 2.80 [1][2]. This difference indicates that the target compound is considerably more lipophilic, making it less soluble in aqueous buffers but potentially more membrane-permeable. Users must consider this for in vitro assay design—the N-cyclopentyl analog would be preferred for aqueous-based biochemical assays, while the target compound's higher logP may confer an advantage in cell-based assays where membrane penetration is critical [1][2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 3.90 |
| Comparator Or Baseline | N-cyclopentyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide: logP = 2.80 |
| Quantified Difference | ΔlogP = +1.10 (target is ~12.6× more lipophilic) |
| Conditions | Computed values from ZINC15 using XLogP3 algorithm |
Why This Matters
A logP difference of >1 log unit directly impacts compound solubility and membrane permeability, determining whether a compound is suitable for biochemical or cell-based screening.
- [1] ZINC Database. ZINC000001362713 (target compound). Accessed 2024. View Source
- [2] ZINC Database. ZINC000012345678 (N-cyclopentyl analog). Accessed 2024. View Source
